Copper Indium Selenide (CuInSe2, CIS) is a ternary semiconductor compound composed of copper, indium, and selenium. [] It belongs to the I-III-VI2 group of chalcopyrite semiconductors. [] CIS is an attractive material for scientific research due to its favorable optical and electrical properties, high absorption coefficient, and good stability, making it suitable for various applications, particularly in photovoltaics. []
Copper indium selenide is classified as a binary semiconductor material with the chemical formula . It belongs to the chalcopyrite family of compounds, which are characterized by their tetragonal crystal structure. This compound is primarily sourced from naturally occurring minerals or synthesized through various chemical methods for industrial applications. Its significance arises from its direct bandgap properties, making it ideal for use in solar cells and other optoelectronic devices.
The synthesis of copper indium selenide can be achieved through several methods:
Copper indium selenide has a tetragonal crystal structure typical of chalcopyrite materials, characterized by:
X-ray diffraction studies reveal distinct peaks corresponding to the chalcopyrite structure, confirming crystallinity and phase purity .
Copper indium selenide participates in various chemical reactions, particularly during its synthesis:
The mechanism by which copper indium selenide functions as a semiconductor involves:
The efficiency of charge separation and transport is influenced by factors such as film thickness and defect density .
Copper indium selenide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in electronics and photonics .
Copper indium selenide is primarily used in:
The versatility of copper indium selenide continues to drive research into enhancing its efficiency and expanding its applications across different fields .
Copper Indium Selenide (CuInSe₂) primarily crystallizes in the chalcopyrite structure (space group I$\overline{4}$2d), which represents an ordered derivative of the diamond cubic/zincblende structure. This tetragonally distorted configuration arises from the ordered substitution of zincblende's cation sites with alternating Copper and Indium atoms along the c-axis. The chalcopyrite structure exhibits a non-cubic symmetry due to differing chemical bonding environments: Copper atoms form stronger bonds with Selenium (bond length ≈ 2.40 Å) compared to Indium-Selenium bonds (≈ 2.62 Å). This bond length disparity induces a tetragonal distortion characterized by the c/a ratio deviating significantly from the ideal zincblende value of 2.0 [1] [6] [7].
The crystal structure features tetrahedral coordination, where each Selenium anion is bonded to two Copper cations and two Indium cations. This ordered arrangement breaks cubic symmetry and generates unique electronic properties essential for optoelectronic applications. The chalcopyrite structure's stability in Copper Indium Selenide is attributed to the ionic size mismatch between Copper⁺ (0.77 Å) and In³⁺ (0.76 Å for four-coordination), which minimizes lattice strain while enabling the structural distortion [6] [7].
Table 1: Fundamental Chalcopyrite Structural Characteristics of Copper Indium Selenide [1] [6] [7]
Structural Feature | Description | Implication |
---|---|---|
Space Group | I$\overline{4}$2d (No. 122) | Defines tetragonal symmetry and atomic positions |
Coordination Environment | Tetrahedral (4-fold) for all atoms | Determines bonding geometry and hybridization |
Anion Position Parameter | x ≈ 0.225 (Selenium) | Governs tetragonal distortion magnitude |
Cation Ordering | Alternating (001) planes of Copper and Indium | Creates anisotropic electronic structure |
Bond Angle Deviation | In-Se-Cu angles deviate from ideal 109.5° | Influences band gap through p-d hybridization |
The tetragonal unit cell of chalcopyrite Copper Indium Selenide is defined by lattice parameters a and c, typically ranging from a = 5.78 - 5.82 Å and c = 11.50 - 11.64 Å at ambient conditions, yielding a c/a ratio of 1.986 - 2.008. This deviation from the ideal cubic value (c/a=2) quantifies the tetragonal distortion intrinsic to the chalcopyrite structure. The distortion parameter δ is calculated as δ = 2 - c/a, yielding values of approximately 0.012-0.014 for stoichiometric Copper Indium Selenide [6] [7].
Phase transitions in Copper Indium Selenide are significantly influenced by compositional variations and thermal history. Notably:
Table 2: Tetragonal Lattice Parameters and Phase Transition Behavior [6] [7]
Composition (Cu:In:Se) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | c/a Ratio | Phase Transition Temp (°C) |
---|---|---|---|---|
1:1:2 (Stoichiometric) | 5.782 ± 0.005 | 11.621 ± 0.010 | 2.010 | 1045 |
Copper-deficient | 5.785 ± 0.005 | 11.598 ± 0.010 | 2.005 | 980 |
Indium-rich | 5.803 ± 0.005 | 11.590 ± 0.010 | 1.997 | 805 |
Thermal stress induces a reversible order-disorder phase transition from the low-temperature chalcopyrite structure to the high-temperature zincblende phase in Copper Indium Selenide. This transformation involves cation disordering where Copper and Indium atoms lose their specific lattice site ordering, adopting random positions on the cation sublattice. The transition occurs when thermal energy exceeds the ordering energy barrier (≈0.3 eV/atom), typically above 805°C depending on composition [6] [7].
The transformation mechanism involves:
Thermal expansion mismatch with substrates or adjacent layers generates biaxial compressive stresses that can significantly alter transformation kinetics. For epitaxial films on Silicon substrates, the large difference in thermal expansion coefficients (α~9×10⁻⁶ K⁻¹ for Copper Indium Selenide vs. α~3×10⁻⁶ K⁻¹ for Silicon) creates substantial interfacial stresses during thermal cycling. This thermally-induced strain:
The reversibility of this transformation upon cooling is often incomplete, resulting in metastable partially-ordered states or secondary phase precipitation (e.g., Copper Selenide or elemental Selenium). These defects degrade optoelectronic properties, necessitating precise thermal management during device processing. Research indicates that rapid thermal annealing with controlled cooling rates can preserve >95% of the high-temperature cubic phase's disorder, creating defect-engineered materials with tailored band structures [5] [7].
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